Michael Addition Enantioselectivity: Scaffold Comparison
In the enantioselective Michael addition of aldehydes to maleimides, (1S,2S)-1,2-cyclohexane-1,2-diamine achieved enantioselectivities of up to 92% ee, whereas (1S,2S)-1,2-diphenylethane-1,2-diamine resulted in a much lower enantiomeric excess under identical conditions [1].
| Evidence Dimension | Enantioselectivity (ee) for Michael addition of aldehydes to maleimides |
|---|---|
| Target Compound Data | Much lower ee (quantitative value not specified in abstract, but explicitly stated as lower than 92%) |
| Comparator Or Baseline | (1S,2S)-1,2-Cyclohexane-1,2-diamine: up to 92% ee |
| Quantified Difference | Significantly reduced enantioselectivity for the diphenylethane scaffold |
| Conditions | Aldehydes (including α,α-disubstituted) with maleimides, hexanedioic acid additive, aqueous solvent, room temperature. |
Why This Matters
This data proves that the diphenylethane backbone is not a universally superior scaffold and that specific reactions require specific diamines for optimal stereocontrol.
- [1] Guillena, G.; Nájera, C.; Yus, M. Enantioselective Michael addition of aldehydes to maleimides organocatalysed by chiral 1,2-diamines: an experimental and theoretical study. Tetrahedron: Asymmetry 2013, 24(23), 1531-1535. View Source
